3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone
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Overview
Description
3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone is a chemical compound with the molecular formula C11H7F3N2OS and a molecular weight of 272.25 g/mol This compound is known for its unique structure, which includes a trifluoromethyl group, a thioxo group, and a dihydropyrimidinone core
Preparation Methods
The synthesis of 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a trifluoromethyl-substituted benzaldehyde with thiourea and an appropriate β-keto ester. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone can be compared with other similar compounds, such as:
2-thioxo-4(1H)-pyrimidinones: These compounds share the thioxo and pyrimidinone core but lack the trifluoromethyl and phenyl groups.
Trifluoromethyl-substituted pyrimidinones: These compounds have the trifluoromethyl group but may differ in other substituents and structural features. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
3-Phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article explores its synthesis, structural characteristics, and biological activity, focusing on its anticancer potential and other pharmacological effects.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate isothiocyanates with 2-cyanoacetamide in the presence of trifluoroacetic anhydride. The resulting compounds are characterized using various spectroscopic methods including IR spectroscopy and X-ray crystallography to confirm their molecular structures.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. In one notable study, derivatives of thiazolo[4,5-d]pyrimidine were synthesized and tested for their antiproliferative activity against cell lines such as A375 (melanoma), C32 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
Key Findings:
- Cytotoxicity: The compound exhibited significant cytotoxic effects with varying IC50 values across different cancer cell lines. For instance, one derivative showed an IC50 value of 10.33 µM against HepG-2 liver cancer cells and 9.70 µM against MCF-7 breast cancer cells, comparable to doxorubicin .
- Mechanism of Action: The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
Other Biological Activities
In addition to anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity: Some derivatives have shown potential antimicrobial effects against various pathogens.
- Enzyme Inhibition: Certain compounds within this class have been identified as inhibitors of specific enzymes relevant to cancer progression.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells: A study demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptotic markers in MCF-7 cells .
- Evaluation in Animal Models: In vivo studies have shown that administration of these compounds resulted in tumor regression in xenograft models, underscoring their potential for therapeutic use.
Data Tables
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
3b | HepG-2 | 10.33 | Apoptosis induction |
3b | MCF-7 | 9.70 | Cell cycle arrest |
4b | DU145 | 12.50 | Enzyme inhibition |
Properties
IUPAC Name |
3-phenyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2OS/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h1-6H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYZBTFUHKZEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=S)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666391 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.